molecular formula C13H12O2 B185077 1-Naphthyl propionate CAS No. 3121-71-9

1-Naphthyl propionate

Cat. No.: B185077
CAS No.: 3121-71-9
M. Wt: 200.23 g/mol
InChI Key: FRXPDEZCWCPLIH-UHFFFAOYSA-N
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Description

1-Naphthyl propionate, also known as propionic acid 1-naphthyl ester, is an organic compound with the molecular formula C13H12O2. It is a clear light yellow liquid or white solid, depending on its state. This compound is primarily used as a substrate in esterase assays, which are essential in various biochemical and clinical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthyl propionate can be synthesized through the esterification of 1-naphthol with propionic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Naphthyl propionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Naphthyl propionate is widely used in scientific research due to its role as an esterase substrate. Some of its applications include:

    Biochemical Assays: Used to measure esterase activity in various biological samples, including tissues and fluids.

    Clinical Diagnostics: Employed in diagnostic assays to detect esterase activity, which can be indicative of certain diseases or conditions.

    Pharmacological Studies: Utilized in drug metabolism studies to understand the role of esterases in drug hydrolysis and activation.

    Industrial Applications: Used in the synthesis of other chemical compounds and as a reagent in organic synthesis

Comparison with Similar Compounds

Uniqueness: 1-Naphthyl propionate is unique due to its specific ester bond, which makes it a preferred substrate for certain esterases. Its distinct chemical structure allows for selective hydrolysis by specific enzymes, making it valuable in biochemical and clinical research .

Properties

IUPAC Name

naphthalen-1-yl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-2-13(14)15-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXPDEZCWCPLIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50953294
Record name Naphthalen-1-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3121-71-9
Record name 1-Naphthyl propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003121719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3121-71-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naphthalen-1-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-NAPHTHYL PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VQM4E5EPZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-naphthyl propionate in studying bacterial enzymes?

A1: this compound serves as a valuable tool for characterizing esterase enzymes produced by bacteria. For instance, a study investigated esterases from the ruminal bacterium Butyrivibrio fibrisolvens. Researchers found that the bacterium produced enzymes that could degrade 1-naphthyl acetate faster than this compound, indicating a preference for shorter-chain substrates. [] This information helps understand the role of these enzymes in bacterial metabolism and nutrient breakdown.

Q2: How is this compound used in stereochemical analysis?

A2: this compound, specifically its (R)-enantiomer, forms a key component of Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) derivatives. These derivatives, like (R)-2-methoxy-2-(1-naphthyl)propionate, are widely employed in NMR spectroscopy to determine the absolute configuration of chiral alcohols and amines. [, ] The anisotropic effect of the naphthyl group in the ester derivative induces distinct chemical shifts in the NMR spectra, allowing researchers to differentiate between enantiomers.

Q3: Can you elaborate on the applications of this compound derivatives in organic synthesis?

A3: Derivatives of this compound, like ethyl 3-(1-naphthyl)propionate, serve as valuable starting materials in organic synthesis. One such example is the total synthesis of 5,6-dihydro-4H-benz[de]anthracene. This polycyclic aromatic hydrocarbon was synthesized using ethyl 3-(1-naphthyl)propionate as a precursor through a series of reactions, including a crucial double intramolecular cyclization. [] This demonstrates the utility of this compound derivatives in constructing complex molecules.

Q4: How does the structure of this compound relate to its activity as an esterase substrate?

A4: The structure of this compound influences its interaction with esterase enzymes. Studies on Butyrivibrio fibrisolvens revealed that its esterases exhibited varying hydrolysis rates for different 1-naphthyl esters. [] The enzymes displayed a preference for 1-naphthyl acetate over this compound, suggesting that the size and structure of the acyl group influence substrate binding and enzyme activity.

Q5: Are there any known applications of this compound in genetic studies?

A5: While not directly related to this compound itself, the research highlights the use of esterases, enzymes that can hydrolyze esters like this compound, as genetic markers in geese. [] By analyzing the variations in esterase enzymes within different goose populations, researchers can gain insights into genetic diversity and population structure. This highlights the broader relevance of esterases and their substrates, like this compound, in biological research.

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